molecular formula C13H19NO2 B15060985 3-[(2-Methyl-3-phenylprop-2-en-1-yl)amino]propane-1,2-diol

3-[(2-Methyl-3-phenylprop-2-en-1-yl)amino]propane-1,2-diol

Cat. No.: B15060985
M. Wt: 221.29 g/mol
InChI Key: BJTLPEMJEBBQJX-UHFFFAOYSA-N
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Description

3-[(2-Methyl-3-phenylprop-2-en-1-yl)amino]propane-1,2-diol is a synthetic organic compound characterized by a propane-1,2-diol backbone substituted with an amino group linked to a 2-methyl-3-phenylprop-2-en-1-yl moiety.

Properties

Molecular Formula

C13H19NO2

Molecular Weight

221.29 g/mol

IUPAC Name

3-[(2-methyl-3-phenylprop-2-enyl)amino]propane-1,2-diol

InChI

InChI=1S/C13H19NO2/c1-11(8-14-9-13(16)10-15)7-12-5-3-2-4-6-12/h2-7,13-16H,8-10H2,1H3

InChI Key

BJTLPEMJEBBQJX-UHFFFAOYSA-N

Canonical SMILES

CC(=CC1=CC=CC=C1)CNCC(CO)O

Origin of Product

United States

Chemical Reactions Analysis

Nucleophilic Reactions at the Amine Group

The secondary amine participates in nucleophilic substitution and condensation reactions. Key examples include:

Reaction TypeConditionsProductsMechanismSource
Schiff Base Formation Reaction with aldehydes/ketones in ethanol, 60°CImine derivatives (e.g., R2C=N-R’\text{R}_2\text{C=N-R'})Nucleophilic attack by amine on carbonyl carbon, followed by dehydration
Acylation Acetic anhydride, pyridine, 25°CNN-acetylated derivativeAmine acts as a nucleophile toward acylating agents

In metabolic studies, the amine undergoes hydroxylation to form 3-[(4'-hydroxyphenyl)amino]propane-1,2-diol, a major metabolite detected in murine models .

Oxidation of Hydroxyl Groups

The vicinal diol structure enables oxidation under acidic or enzymatic conditions:

Oxidizing AgentConditionsProductsSelectivity
KMnO₄ Aqueous H₂SO₄, 0°C2-Hydroxy-3-oxopropanoic acid derivativeVicinal diol → α-hydroxy ketone
LPLA₂ Enzyme pH 4.5, 37°CTransacylation products (e.g., 1-OO-acyl-NAS)Enzymatic transfer of acyl groups to hydroxyls

Enzymatic oxidation by lysosomal phospholipase A₂ (LPLA₂) produces transacylated derivatives, critical in lipid metabolism studies .

Propenyl Chain Reactivity

The 2-methyl-3-phenylprop-2-en-1-yl group undergoes addition and cyclization reactions:

Reaction TypeReagentsProductsKey Features
Hydrogenation H₂, Pd/C, EtOHSaturated alkylamine derivativeComplete reduction of double bond
Epoxidation mCPBA, CH₂Cl₂Epoxide intermediateStereoselective epoxide formation
Diels-Alder Maleic anhydride, refluxSix-membered cycloadductElectron-deficient dienophile participation

The propenyl group’s conjugation with the phenyl ring enhances its reactivity in cycloadditions and electrophilic substitutions .

Metabolic Transformations

In vivo studies in mice reveal extensive metabolism:

PathwayEnzymesMetabolitesSignificance
Hydroxylation Cytochrome P4503-[(4'-Hydroxyphenyl)amino]propane-1,2-diolEnhanced polarity for renal excretion
Oxidation Alcohol dehydrogenase2-Hydroxy-3-[(4'-hydroxyphenyl)amino]propanoic acidCarboxylic acid formation via two-step oxidation

Over 90% of the administered dose is excreted as hydroxylated or oxidized metabolites within 24 hours .

Comparative Reactivity with Structural Analogs

The compound’s reactivity diverges from simpler amines and diols due to steric and electronic effects:

CompoundKey Functional GroupsDistinct Reactions
3-Amino-propanediol Primary amine, vicinal diolFaster Schiff base formation but lower metabolic stability
4-Hydroxycinnamic acid Phenolic hydroxyl, carboxylic acidPreferential antioxidant activity over nucleophilic reactions
2-Methylcinnamaldehyde Aldehyde, alkenylFragrance applications via aldol condensation

Stability Under Physiological Conditions

  • pH Sensitivity : The diol group stabilizes the compound at neutral pH but promotes degradation under strongly acidic/basic conditions .

  • Thermal Stability : Decomposes above 200°C, releasing CO₂ and NH₃.

Mechanism of Action

Comparison with Similar Compounds

Amino-Substituted Diol Derivatives

  • (S)-3-((Pyridin-4-ylmethyl)amino)propane-1,2-diol (6h) Structure: Features a pyridinylmethyl group instead of the phenylpropenyl moiety. Properties: Lower yield (22.9%) compared to nitro-substituted analogs, suggesting steric or electronic challenges in synthesis . Applications: Evaluated for antitumor activity, highlighting the role of nitrogen-containing heterocycles in medicinal chemistry .
  • (S)-3-(((5-(4-Nitrophenyl)furan-2-yl)methyl)amino)propane-1,2-diol (6i) Structure: Incorporates a nitroaryl-furan substituent. Properties: Higher yield (34.6%) than 6h, possibly due to enhanced reactivity of the nitro group .

Lobelane-Derived Diols (e.g., GZ-745A/B)

  • Structure : Replace the central piperidine N-methyl group with N-1,2-diol (R/S configurations).
    • Key Finding : Substitution with diol increases water solubility by 365% (e.g., GZ-793A: 7.3 mg/mL vs. GZ-252C: 2.0 mg/mL) .
    • Biological Activity : Enhanced potency in inhibiting dopamine uptake, demonstrating the diol’s role in improving pharmacokinetics .

Halogenated Derivatives

  • 3-[(3,4-Dibromophenyl)methyl]amino]propane-1,2-diol Structure: Bromine atoms on the phenyl ring increase molecular weight (182.22 g/mol) and may enhance stability or receptor binding .

Physicochemical Properties

Compound Name Substituent Melting Point (°C) Solubility (mg/mL) Optical Rotation ([α]D²⁵) Reference
GZ-793A (para-methoxyphenyl lobelane analog) 4-Methoxyphenyl, diol N/A 7.3 N/A
(R)-3-(6-Bromo-indol-2-yl)propane-1,2-diol Bromo-indole 97.5–99.7 N/A +40.0 (c 0.1, CH₃OH)
HC Yellow No. 6 (hair dye) 2-Nitro-4-(trifluoromethyl) N/A N/A N/A

Key Observations :

  • Solubility: Diol-containing analogs (e.g., GZ-793A) exhibit significantly higher aqueous solubility than non-diol counterparts .
  • Optical Activity : Stereochemistry (R vs. S) impacts physical properties; e.g., (R)-3-(6-bromo-indol-2-yl)propane-1,2-diol has [α]D²⁵ = +40.0, while its S-enantiomer may differ .

Biological Activity

The compound 3-[(2-Methyl-3-phenylprop-2-en-1-yl)amino]propane-1,2-diol , also known by its CAS number 1807938-64-2, has garnered attention for its potential biological activities. This article reviews the relevant literature concerning its biological effects, metabolic pathways, and potential applications in pharmacology.

  • Molecular Formula : C13H19NO2
  • Molecular Weight : 221.29 g/mol
  • CAS Number : 1807938-64-2
  • Physical Form : Oil
  • Purity : Minimum 95% .

Metabolism and Clearance

A significant study focused on the biotransformation and clearance of a related compound, 3-(phenylamino)propane-1,2-diol , in murine models. This research highlighted that the compound is extensively metabolized in vivo, with major metabolites identified as:

  • 2-Hydroxy-3-(phenylamino)propanoic acid
  • 3-[(4'-hydroxyphenyl)amino]propane-1,2-diol

In C57BL/6 and A/J mice, the urinary excretion of these metabolites was predominant, indicating efficient metabolic processing. The study found that A/J mice exhibited a lower elimination rate compared to C57BL/6 mice when induced with beta-naphthoflavone, suggesting strain-dependent metabolic pathways .

Toxicological Implications

The compound has been implicated in the context of toxic oil syndrome (TOS), which emerged from the consumption of contaminated oils. Compounds similar to 3-(phenylamino)propane-1,2-diol were identified as potential toxic agents during the refining process of oils implicated in TOS. The epidemiological evidence suggests that derivatives of this compound could serve as markers for toxic oil batches .

Anticancer Activity

Recent studies have explored the anticancer properties of compounds structurally similar to this compound. These studies indicate potential inhibitory effects on various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest. The exact mechanisms remain under investigation but may involve modulation of signaling pathways related to cell proliferation and survival .

Anti-inflammatory Effects

Preliminary research suggests that compounds with similar structural motifs may exhibit anti-inflammatory properties. These effects are hypothesized to result from the inhibition of pro-inflammatory cytokines and mediators. Further studies are necessary to elucidate these mechanisms and confirm their therapeutic viability .

Case Studies and Research Findings

StudyFindings
Biotransformation Study (1999)Identified major urinary metabolites; demonstrated extensive metabolism in mice .
Toxic Oil Syndrome ResearchHighlighted potential toxic effects linked to structural analogs; established epidemiological connections .
Anticancer Activity StudySuggested inhibitory effects on cancer cell lines; ongoing investigations into mechanisms .

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